3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole
Description
3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-4-22-18-14(16-20-17(12(2)3)23-21-16)10-11-15(19-18)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKJJMWVUQNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple aromatic compounds. The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling of the Rings: The final step involves coupling the pyridine and oxadiazole rings through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions (acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxy-6-phenylpyridine-3-carboxylic acid, while reduction of the oxadiazole ring may produce 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-diamine.
Scientific Research Applications
3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- 3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- 3-(2-Ethoxy-6-phenylpyridin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for particular applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
